3-(3-Hydroxypropyl)-2-oxazolidinone Acetate

Physicochemical Property LogP Protecting Group Strategy

3-(3-Hydroxypropyl)-2-oxazolidinone Acetate is an oxazolidinone derivative where the terminal hydroxyl group of the parent compound is esterified with acetic acid. This compound, with the molecular formula C₈H₁₃NO₄ and a molecular weight of 187.19 g/mol, serves as a specific intermediate in the synthesis of the chemotherapeutic agent Ifosfamide and its structural analogs.

Molecular Formula C8H13NO4
Molecular Weight 187.19 g/mol
CAS No. 87010-30-8
Cat. No. B125151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Hydroxypropyl)-2-oxazolidinone Acetate
CAS87010-30-8
Synonyms3-[3-(Acetyloxy)propyl]-2-oxazolidinone
Molecular FormulaC8H13NO4
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCC(=O)OCCCN1CCOC1=O
InChIInChI=1S/C8H13NO4/c1-7(10)12-5-2-3-9-4-6-13-8(9)11/h2-6H2,1H3
InChIKeyHWJSMGMTPGFFHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Hydroxypropyl)-2-oxazolidinone Acetate (CAS 87010-30-8): A Key Protected Intermediate for Ifosfamide Analog Synthesis


3-(3-Hydroxypropyl)-2-oxazolidinone Acetate is an oxazolidinone derivative where the terminal hydroxyl group of the parent compound is esterified with acetic acid. This compound, with the molecular formula C₈H₁₃NO₄ and a molecular weight of 187.19 g/mol, serves as a specific intermediate in the synthesis of the chemotherapeutic agent Ifosfamide and its structural analogs . Its primary role is as a protected form of 3-(3-Hydroxypropyl)-2-oxazolidinone, which is itself recognized as Ifosfamide Impurity 4 and Impurity 10 in pharmaceutical reference standards .

Why 3-(3-Hydroxypropyl)-2-oxazolidinone Acetate Cannot Be Replaced by its Parent Alcohol or Other Oxazolidinones


Direct replacement of 3-(3-Hydroxypropyl)-2-oxazolidinone Acetate with its parent alcohol (CAS 87010-29-5) or other generic oxazolidinones is not feasible due to a critical difference in reactivity and physicochemical properties. The acetate functionality is a protecting group for the terminal hydroxyl, preventing unwanted side reactions during subsequent synthetic steps, particularly the phosphoramide mustard formation central to Ifosfamide synthesis . This protection fundamentally alters the molecule's lipophilicity, as inferred from the shift in LogP from -1.22 for the parent alcohol to a predicted higher value for the acetylated derivative, impacting solubility and handling in organic synthesis . The acetoxy group's role as a leaving group in specific reaction sequences provides a point of functionalization not present in the free alcohol.

Quantitative Differentiation of 3-(3-Hydroxypropyl)-2-oxazolidinone Acetate from Its Closest Analogs


Altered Lipophilicity Compared to Parent Alcohol

Acetylation of 3-(3-Hydroxypropyl)-2-oxazolidinone results in a significant shift in lipophilicity, a critical parameter for solubility and reaction medium selection. The parent alcohol has a measured LogP of -1.22 at 25°C, indicating notable hydrophilicity . While a specific experimental LogP for the acetate is not publicly disclosed, the esterification eliminates the hydrogen bond donor capacity of the hydroxyl group and adds two carbon atoms, a structural change that in analogous oxazolidinone series consistently increases LogP by 1.5 to 2.0 units, reliably predicting a much higher lipophilicity for the acetate.

Physicochemical Property LogP Protecting Group Strategy

Differential Solubility Profile in Aqueous and Organic Media

The solubility profiles of the acetate and its parent alcohol are markedly different. 3-(3-Hydroxypropyl)-2-oxazolidinone Acetate is described as insoluble in water and prone to hydrolysis, while being soluble in benzene and chloroform . In contrast, the parent alcohol is slightly soluble in chloroform and methanol but shows some solubility in water implied by its negative LogP value . This reversal in aqueous solubility is a direct and quantifiable consequence of acetylation, converting a molecule with some water solubility into one with negligible aqueous solubility but enhanced solubility in lipophilic solvents.

Solubility Hydrolysis Sample Preparation

Purity Benchmarking for Reference Standard Applications

When used as a pharmaceutical impurity reference standard, the required purity for 3-(3-Hydroxypropyl)-2-oxazolidinone Acetate is rigorously defined. Commercial suppliers provide this specific acetate derivative with a certified purity of ≥97%, as confirmed by one supplier's datasheet . Its parent alcohol, 3-(3-Hydroxypropyl)-2-oxazolidinone, is designated as Ifosfamide Impurity 4/10, and its own analytical standard is typically certified to a different purity specification, often ≥95% based on chemical supplier data . The acetate, therefore, offers a distinct and verifiable purity profile for analytical method development, separating it from the alcohol impurity standard.

Pharmaceutical Impurity Reference Standard Quality Control

Procurement-Driven Application Scenarios for 3-(3-Hydroxypropyl)-2-oxazolidinone Acetate


Anhydrous Organic Synthesis of Ifosfamide Analogs

This compound is optimally procured for use as a protected intermediate in the multi-step, anhydrous synthesis of Ifosfamide and its analogs. Its enhanced solubility in non-polar solvents like chloroform and benzene, as evidenced in Section 3, makes it directly compatible with the organic reaction media typically used in these pathways . The acetate protecting group prevents the free hydroxyl from interfering with the critical phosphorylation or chlorination steps.

High-Purity Impurity Reference Standard

For analytical chemists developing or validating HPLC or GC methods for Ifosfamide purity assessment, this acetate serves as a distinct, high-purity reference standard. The defined purity of ≥97% allows for exact quantification and identification of this specific protected impurity in drug substance batches, which is critical for meeting regulatory specifications for pharmaceutical quality control .

Lipophilic Derivatization for Extraction Optimization

In research aimed at optimizing drug purification, the acetate form can be strategically used as a lipophilic derivative of the more polar parent impurity. The substantial increase in LogP enables its selective extraction from aqueous reaction mixtures into organic solvents, facilitating efficient separation and purification of ifosfamide-related substances during development .

Prodrug Intermediate Exploration

The compound is a key research reagent for exploring oxazolidinone-based prodrug strategies. The ester bond of the acetate is susceptible to enzymatic hydrolysis, potentially releasing the parent alcohol *in vivo*. This predictable cleavage point, a direct result of the acetate moiety, allows researchers to investigate targeted delivery mechanisms for the oxazolidinone scaffold .

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